4-(Tributylstannyl)pyridazine
Overview
Description
4-(Tributylstannyl)pyridazine is an organotin compound with the molecular formula C16H30N2Sn. It is a derivative of pyridazine, where a tributylstannyl group is attached to the fourth position of the pyridazine ring. This compound is primarily used in organic synthesis as a reagent and intermediate for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tributylstannyl)pyridazine typically involves the stannylation of pyridazine derivatives. One common method is the reaction of pyridazine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Tributylstannyl)pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Coupling Reactions: It can participate in Stille coupling reactions, where it reacts with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: Such as halogens or sulfonates for substitution reactions.
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Inert Atmosphere: Reactions are often conducted under nitrogen or argon to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the product is typically a new carbon-carbon bond between the pyridazine ring and the organic halide or triflate .
Scientific Research Applications
4-(Tributylstannyl)pyridazine has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the preparation of novel materials with specific properties.
Catalysis: It is employed in catalytic processes to facilitate various chemical transformations.
Mechanism of Action
The mechanism of action of 4-(Tributylstannyl)pyridazine involves its ability to act as a nucleophile in substitution and coupling reactions. The tributylstannyl group is electron-rich, making it reactive towards electrophiles. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridazine ring and the organic halide or triflate .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 4-(Tributylstannyl)thiazole
- 5-Methyl-2-(Tributylstannyl)pyridine
Uniqueness
4-(Tributylstannyl)pyridazine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable reagent in organic synthesis and other scientific research applications .
Properties
IUPAC Name |
tributyl(pyridazin-4-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLLSOQWYYRFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423353 | |
Record name | 4-(Tributylstannyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194865-89-9 | |
Record name | 4-(Tributylstannyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(tributylstannyl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic route to obtain 4-(tributylstannyl)pyridazines as described in the research?
A1: The research highlights the synthesis of 4-(tributylstannyl)pyridazines via an inverse electron-demand Diels-Alder reaction. [, ] This reaction involves 3,6-disubstituted 1,2,4,5-tetrazines reacting with tributylstannylacetylenes, leading to the formation of the desired 4-(tributylstannyl)pyridazines. [, ] The research specifically points out that using dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate as a starting material results in good yields of the target compound. []
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